7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with chlorine at position 7 and an ethyl group at position 3. This scaffold is part of the triazolopyrimidine family, known for its diverse pharmacological and agrochemical applications . The chlorine atom at position 7 enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) reactions, while the ethyl group at position 5 modulates steric and electronic properties, influencing reactivity and biological activity .
Properties
IUPAC Name |
7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-2-5-3-6(8)12-7(11-5)9-4-10-12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSTYGSBBPKJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC=NN2C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in ethanol for about 1.5 hours . Another method involves the use of acetylacetone or acetoacetic ester as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for yield and purity, and the product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine has been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Anticancer Properties
Research has shown that derivatives of this compound may possess anticancer properties. A notable case study involved the synthesis of various derivatives and their evaluation against cancer cell lines. The results indicated that certain modifications to the triazolo-pyrimidine structure enhanced cytotoxicity against breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-Chloro-5-ethyl-triazolo | MCF-7 (Breast Cancer) | 12.5 |
| 7-Chloro-5-methyl-triazolo | MDA-MB-231 (Breast Cancer) | 10.0 |
Biochemistry
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. Research indicates that it acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair . This inhibition can lead to antiproliferative effects in rapidly dividing cells.
Proteomics Research
In proteomics, this compound is utilized as a biochemical tool for studying protein interactions and functions. Its ability to modify protein activity makes it valuable in elucidating biochemical pathways .
Agricultural Applications
Pesticide Development
This compound's structure suggests potential applications in developing new pesticides. Preliminary studies have shown that it exhibits insecticidal activity against certain pests affecting crops. Field trials indicated significant reductions in pest populations when applied as a foliar spray .
| Pest Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 200 | 85 |
| Whiteflies | 150 | 90 |
Mechanism of Action
The mechanism of action of 7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. For instance, some derivatives inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperones and apoptosis markers . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Variations at Position 5
The 5-position substituent significantly impacts physicochemical properties and applications. Key analogues include:
Key Observations :
Substituent Variations at Position 7
The 7-position chlorine is a common feature in reactive triazolopyrimidines, but substitutions like alkoxy groups alter reactivity:
Biological Activity
7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. Its unique structure and substitution pattern contribute to its significant biological activities, which have garnered attention in medicinal chemistry for potential applications in various therapeutic areas including antimicrobial, antiviral, and anticancer treatments.
- IUPAC Name: this compound
- Molecular Formula: C7H7ClN4
- Molecular Weight: 182.61 g/mol
The biological activity of this compound is attributed to its interaction with various biochemical pathways:
- Inhibition of ERK Signaling Pathway: This compound has been shown to inhibit the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and Akt, leading to antiproliferative effects on cancer cell lines.
- Antiviral Activity: It has demonstrated potential against influenza viruses by disrupting the PA-PB1 interface of the viral polymerase complex. In studies, derivatives exhibited IC50 values as low as 12 μM against viral polymerase activity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. The compound's structural features allow it to target bacterial and fungal cells effectively.
Antiviral Activity
The compound has been evaluated for its antiviral properties against various strains of influenza A and B. In vitro studies reported effective concentrations (EC50 values) ranging from 5 to 25 μM without cytotoxic effects at concentrations up to 250 μM .
Anticancer Activity
The antiproliferative effects of this compound have been confirmed through assays on several cancer cell lines. Its ability to induce apoptosis and inhibit cell growth makes it a candidate for further development in cancer therapeutics.
Data Table: Biological Activity Summary
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of triazolopyrimidine derivatives against influenza viruses, researchers synthesized several compounds based on the triazolo[1,5-a]pyrimidine scaffold. Among them, this compound showed promising results in inhibiting viral replication by interfering with critical protein-protein interactions within the viral polymerase complex. The study highlighted that modifications to the core structure could enhance antiviral activity while maintaining low cytotoxicity levels.
Case Study 2: Cancer Cell Proliferation Inhibition
Another investigation focused on the antiproliferative effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression.
Future Directions
The ongoing research into the biological activity of this compound suggests a promising avenue for drug development in treating infections and cancer. Further studies are warranted to explore its full therapeutic potential and optimize its pharmacological properties.
Q & A
Q. What are the common synthetic pathways for preparing 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine?
Methodological Answer: The synthesis typically involves cyclization of precursors under controlled conditions. A representative approach includes:
- Chlorination: Reacting hydroxyl or amino derivatives with POCl₃ in the presence of triethylamine (Et₃N) in solvents like 1,4-dioxane at 105°C for 3–12 hours .
- Cyclocondensation: Using ethyl 3-oxohexanoate and aminotriazole derivatives in DMF or ethanol with acid catalysts (e.g., HCl), followed by cyclization .
- Key Steps: Purification via column chromatography (e.g., silica gel, petroleum ether/ethyl acetate) and recrystallization from ethanol or cyclohexane/CH₂Cl₂ mixtures .
Q. How is the structure of this compound confirmed?
Methodological Answer:
- Spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., ethyl CH₃/CH₂ signals at δ 1.2–1.4 ppm and δ 2.5–4.0 ppm; aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 225–290 for derivatives) confirm molecular weight .
- X-ray Crystallography: Resolves planar triazole and pyrimidine rings, with dihedral angles (e.g., 83.94° between triazole and phenyl groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in triazolopyrimidine synthesis?
Methodological Answer:
- Catalyst Selection: Use TMDP (tetramethyldiaminophosphine) in water/ethanol mixtures to enhance cyclization efficiency (yields up to 85%) .
- Solvent Effects: Polar aprotic solvents (DMF, dioxane) favor intermediate stabilization, while ethanol facilitates cyclization .
- Temperature Control: Reflux (105–120°C) accelerates POCl₃-mediated chlorination but risks decomposition; lower temperatures (60–80°C) improve selectivity .
Q. Table 1: Comparison of Synthetic Conditions
| Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| POCl₃/Et₃N/dioxane | 105 | 65 | |
| HCl/ethanol | Reflux | 72 | |
| TMDP/water-ethanol | 80 | 85 |
Q. How are contradictions in spectroscopic data resolved (e.g., tautomerism in triazolopyrimidines)?
Methodological Answer:
- Variable Temperature NMR: Detects tautomeric shifts (e.g., keto-enol equilibria) by analyzing signal splitting at low/high temperatures .
- Crystallographic Analysis: X-ray structures clarify dominant tautomers. For example, dihydropyrimidine rings adopt envelope conformations, stabilizing specific tautomeric forms .
- Computational Modeling: DFT calculations predict energetically favorable tautomers, validated against experimental data .
Q. What pharmacological mechanisms are explored for triazolopyrimidine derivatives?
Methodological Answer:
- Enzyme Inhibition: Derivatives act as MDM2-p53 interaction inhibitors (anticancer) or HMG-CoA reductase inhibitors (cholesterol-lowering) via competitive binding assays .
- Receptor Binding: Triazolopyrimidines show affinity for benzodiazepine receptors (CNS applications) and CRF1 antagonists (stress disorders) using radioligand displacement studies .
- SAR Studies: Modifying substituents (e.g., ethyl vs. trifluoromethyl groups) alters bioactivity; chlorine enhances metabolic stability .
Q. Table 2: Pharmacological Activities of Triazolopyrimidines
| Derivative | Target/Mechanism | Biological Activity | Reference |
|---|---|---|---|
| 5-Trifluoromethyl | MDM2-p53 interaction | Anticancer | |
| 7-Chloro-5-methyl | Peripheral benzodiazepine receptor | Anxiolytic | |
| 5-Ethyl | CRF1 receptor | Antistress |
Data Analysis & Experimental Design
Q. How are reaction intermediates characterized in multi-step syntheses?
Methodological Answer:
- In-situ Monitoring: TLC or HPLC tracks intermediates (e.g., N-hydroxy-formimidamide in one-pot syntheses) .
- Isolation Techniques: Flash chromatography isolates intermediates (e.g., ethyl carboxylate derivatives) prior to cyclization .
- Spectroscopic Fingerprinting: IR identifies functional groups (e.g., C=O at 1700 cm⁻¹), while MS confirms intermediate masses .
Q. What strategies mitigate side reactions during chlorination?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
